molecular formula C20H28O3 B161823 6beta-Hydroxyhispanone CAS No. 170711-93-0

6beta-Hydroxyhispanone

Cat. No.: B161823
CAS No.: 170711-93-0
M. Wt: 316.4 g/mol
InChI Key: WTPSYXFTGTUODI-WSTZPKSXSA-N
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Description

The compound 6beta-Hydroxyhispanone is a complex organic molecule characterized by its unique structure, which includes a furan ring, a hydroxyl group, and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6beta-Hydroxyhispanone typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as 2-butyne-1,4-diol, under acidic conditions.

    Attachment of the Ethyl Group: The ethyl group can be introduced via a Friedel-Crafts alkylation reaction using ethyl chloride and an aluminum chloride catalyst.

    Formation of the Naphthalene Core: The naphthalene core can be constructed through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through a selective oxidation reaction using reagents such as pyridinium chlorochromate (PCC).

    Final Assembly: The final assembly of the molecule involves coupling the furan ring with the naphthalene core and introducing the methyl groups through alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

The compound 6beta-Hydroxyhispanone undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents such as Jones reagent or potassium permanganate.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

    Hydrogenation: The double bonds in the naphthalene core can be hydrogenated using a palladium catalyst under hydrogen gas.

Common Reagents and Conditions

    Oxidation: Jones reagent, potassium permanganate, pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid)

    Hydrogenation: Palladium catalyst, hydrogen gas

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of halogenated or nitrated derivatives

    Hydrogenation: Saturated hydrocarbons

Scientific Research Applications

The compound 6beta-Hydroxyhispanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules or as a component in specialized industrial processes.

Mechanism of Action

The mechanism of action of 6beta-Hydroxyhispanone involves its interaction with specific molecular targets. The hydroxyl group and the furan ring are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Difluorobenzophenone: An organic compound with a similar aromatic structure but different functional groups.

    Ethyl 3-(furan-2-yl)propionate: A compound with a furan ring and an ethyl group, similar to the target compound but with different substituents.

Uniqueness

The uniqueness of 6beta-Hydroxyhispanone lies in its combination of functional groups and its specific stereochemistry, which confer distinct chemical and biological properties

Properties

IUPAC Name

(1S,4aS,8aS)-4-[2-(furan-3-yl)ethyl]-1-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-13-15(7-6-14-8-11-23-12-14)20(4)10-5-9-19(2,3)18(20)17(22)16(13)21/h8,11-12,17-18,22H,5-7,9-10H2,1-4H3/t17-,18+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPSYXFTGTUODI-WSTZPKSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2(CCCC(C2C(C1=O)O)(C)C)C)CCC3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@]2(CCCC([C@@H]2[C@@H](C1=O)O)(C)C)C)CCC3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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